Cas no 2097893-76-8 (2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide structure](https://ja.kuujia.com/scimg/cas/2097893-76-8x500.png)
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2097893-76-8
- AKOS032465036
- 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
- F6194-1151
- 2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide
-
- インチ: 1S/C15H16BrNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18)
- InChIKey: ZGKWDLCEYSYFIW-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C(NCC(C)(CC1=CSC=C1)O)=O
計算された属性
- せいみつぶんしりょう: 353.00851g/mol
- どういたいしつりょう: 353.00851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6194-1151-50mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-2μmol |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-20mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-10μmol |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-4mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-75mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-25mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-30mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-1mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6194-1151-10mg |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide |
2097893-76-8 | 10mg |
$79.0 | 2023-09-09 |
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide 関連文献
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamideに関する追加情報
2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide: A Comprehensive Overview
2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide (CAS No: 2097893-76-8) is a complex organic compound with a unique structure that combines a bromine atom, a benzamide group, and a thiophene moiety. This compound has garnered attention in the fields of organic chemistry and materials science due to its potential applications in drug design, catalysis, and advanced materials. The presence of the thiophene ring introduces interesting electronic properties, while the bromine atom provides reactivity for further functionalization.
Recent studies have highlighted the importance of thiophene-containing compounds in various chemical reactions. For instance, the thiophene moiety in 2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide has been shown to enhance the compound's stability under certain reaction conditions. This property makes it a promising candidate for use in synthesizing bioactive molecules. Additionally, the bromine atom in the benzamide group allows for selective substitution reactions, enabling chemists to tailor the compound's properties for specific applications.
The synthesis of CAS No 2097893-76-8 involves a multi-step process that typically begins with the preparation of the benzamide derivative. The introduction of the thiophene ring is achieved through coupling reactions, while the bromination step ensures the compound's reactivity. Researchers have optimized these steps to improve yield and purity, making large-scale production more feasible.
In terms of applications, 2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide has shown potential in drug discovery. Its structure resembles certain pharmacophores found in bioactive compounds, suggesting it could serve as a lead molecule for developing new drugs. Furthermore, its electronic properties make it suitable for use in organic electronics, particularly in semiconducting materials and optoelectronic devices.
Recent advancements in computational chemistry have allowed researchers to model the electronic structure of CAS No 2097893-76-8 with unprecedented accuracy. These studies reveal that the compound exhibits unique charge transport properties, which could be exploited in next-generation electronic devices. Moreover, its hydroxyl group provides opportunities for hydrogen bonding interactions, further enhancing its versatility in chemical applications.
The integration of thiophene into organic compounds has been a focal point of research due to its ability to modulate electronic properties. In 2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide, the thiophene ring not only contributes to stability but also facilitates π-conjugation with other parts of the molecule. This conjugation enhances the compound's ability to absorb light, making it a candidate for photovoltaic applications.
Another area where this compound has shown promise is in catalysis. The bromine atom can act as a leaving group, enabling nucleophilic substitution reactions that are crucial in catalytic cycles. Researchers are exploring its potential as a catalyst precursor for various industrial processes, including those involving alkylation and acylation reactions.
In conclusion, CAS No 2097893-76-8, or 2-Bromo-N-{2-Hydroxy-2-[(Thiophen-3-Yl)Methyl]Propyl}Benzamide, is a versatile compound with a wide range of potential applications. Its unique structure combines stability with reactivity, making it an attractive target for researchers across multiple disciplines. As ongoing studies continue to uncover its properties and capabilities, this compound is poised to play a significant role in advancing both academic research and industrial applications.
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